molecular formula C24H31N3O6 B1670723 Diperdipine CAS No. 108852-42-2

Diperdipine

Cat. No.: B1670723
CAS No.: 108852-42-2
M. Wt: 457.5 g/mol
InChI Key: LBSRZVRITCRLIU-UHFFFAOYSA-N
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Description

YS-201, also known as diperdipine, is a dihydropyridine-type calcium channel antagonist. It has shown potential for the treatment of angina pectoris and hypertension. This compound works by reducing systemic vascular resistance and improving stroke index and left ventricular ejection fraction .

Preparation Methods

Synthetic Routes and Reaction Conditions

YS-201 is synthesized through a multi-step process involving the formation of a dihydropyridine ring. The key steps include:

    Condensation Reaction: The initial step involves the condensation of an aldehyde with a β-keto ester in the presence of ammonia or an amine to form a dihydropyridine intermediate.

    Cyclization: The intermediate undergoes cyclization to form the dihydropyridine ring.

Industrial Production Methods

Industrial production of YS-201 involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents is also crucial in enhancing the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

YS-201 undergoes several types of chemical reactions, including:

    Oxidation: YS-201 can be oxidized to form various oxidation products.

    Reduction: It can be reduced to yield reduced derivatives.

    Substitution: YS-201 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles are employed under different conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

YS-201 has a wide range of scientific research applications:

Mechanism of Action

YS-201 exerts its effects by blocking calcium channels, specifically the L-type calcium channels. This inhibition reduces the influx of calcium ions into the cells, leading to a decrease in vascular resistance and an improvement in cardiac function. The molecular targets include the calcium channels on the cell membrane, and the pathways involved are related to calcium signaling and vascular tone regulation .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine-type calcium channel antagonist used for treating hypertension and angina.

    Amlodipine: A long-acting calcium channel blocker used in the management of hypertension and coronary artery disease.

    Felodipine: A calcium channel blocker used to treat high blood pressure.

Uniqueness of YS-201

YS-201 is unique due to its specific structural modifications that enhance its efficacy and bioavailability compared to other dihydropyridine-type calcium channel antagonists. Its ability to significantly reduce systemic vascular resistance and improve cardiac function makes it a promising candidate for further research and development .

Properties

IUPAC Name

3-O-ethyl 5-O-(2-piperidin-1-ylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O6/c1-4-32-23(28)20-16(2)25-17(3)21(22(20)18-9-8-10-19(15-18)27(30)31)24(29)33-14-13-26-11-6-5-7-12-26/h8-10,15,22,25H,4-7,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSRZVRITCRLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCCCC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90910886
Record name Ethyl 2-(piperidin-1-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90910886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108852-42-2
Record name Diperdipine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108852422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(piperidin-1-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90910886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPERDIPINE FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01DZ0CP90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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